Pentafluorophenyldimethylchlorosilane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyldimethylchlorosilane typically involves the reaction of perfluorophenylmagnesium bromide with dimethyldichlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyldimethylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form (perfluorophenyl)dimethylsilanol and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents like THF, dichloromethane
Conditions: Inert atmosphere, moisture-free environment
Major Products Formed
Substitution Products: (Perfluorophenyl)dimethylsilyl derivatives
Hydrolysis Products: (Perfluorophenyl)dimethylsilanol and hydrochloric acid
Scientific Research Applications
Pentafluorophenyldimethylchlorosilane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Pentafluorophenyldimethylchlorosilane involves the formation of covalent bonds with nucleophiles. The chlorine atom is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of new silicon-carbon or silicon-oxygen bonds. This reactivity is exploited in various synthetic applications to introduce perfluorophenyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
- (Chloro)(phenyl)dimethylsilane
- (Chloro)(trifluoromethyl)dimethylsilane
- (Chloro)(pentafluoroethyl)dimethylsilane
Uniqueness
Pentafluorophenyldimethylchlorosilane is unique due to the presence of the perfluorophenyl group, which imparts exceptional thermal and chemical stability to the compound. This makes it particularly valuable in applications where high stability is required, such as in the production of specialty polymers and coatings .
Properties
IUPAC Name |
chloro-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF5Si/c1-15(2,9)8-6(13)4(11)3(10)5(12)7(8)14/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRFRTCWNCVQHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066555 | |
Record name | Chlorodimethylpentafluorophenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20082-71-7 | |
Record name | Chlorodimethyl(pentafluorophenyl)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20082-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(chlorodimethylsilyl)-2,3,4,5,6-pentafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020082717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(chlorodimethylsilyl)-2,3,4,5,6-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chlorodimethylpentafluorophenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodimethylpentafluorophenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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